molecular formula C18H16BrN3O2 B4522753 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4522753
M. Wt: 386.2 g/mol
InChI Key: SQLJNGNEEQHFHT-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole derivative featuring a benzamide group substituted with a bromine atom at the para position and a tetrahydrofuran (THF) ring attached to the benzimidazole core at position 2.

The synthesis of such compounds typically involves coupling reactions between substituted benzoic acids and benzimidazole amines. For example, describes a general method for synthesizing 2-amino-N-substituted-5-bromobenzamide derivatives using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents in tetrahydrofuran (THF) solvent .

Properties

IUPAC Name

4-bromo-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-12-5-3-11(4-6-12)18(23)20-13-7-8-14-15(10-13)22-17(21-14)16-2-1-9-24-16/h3-8,10,16H,1-2,9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLJNGNEEQHFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Bromination: The benzimidazole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Coupling with Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable leaving group.

    Formation of Benzamide: Finally, the brominated benzimidazole derivative is coupled with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various types of chemical reactions:

    Oxidation: The benzimidazole core can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium alkoxide in anhydrous ethanol.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study the function of various enzymes and receptors in biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The benzimidazole core can intercalate with DNA, inhibiting replication and transcription processes. The bromine atom and tetrahydrofuran moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide (Target) Benzimidazole-Benzamide - 2-Tetrahydrofuran (saturated oxygen ring)
- 4-Bromo on benzamide
C₁₉H₁₆BrN₃O₂ 410.25 Enhanced solubility due to THF; stereochemical complexity at THF position
4-Bromo-N-(2,6-difluorophenyl)-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Benzamide - 2-Trifluoropropyloxy
- 2,6-Difluorophenylamine
C₁₇H₁₁BrF₅NO₂ 424.17 Fluorine-rich; high electronegativity may improve metabolic stability
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide Benzimidazole-Benzamide - 5-Bromofuran (unsaturated oxygen ring)
- Phenyl linkage
C₁₉H₁₃BrN₄O₂ 433.23 Unsaturated furan may reduce solubility; planar structure for π-π stacking
4-Bromo-N-[2-(4-chlorobenzoyl)-3-methyl-benzofuran-5-yl]benzamide Benzofuran-Benzamide - 4-Chlorobenzoyl
- 3-Methyl-benzofuran
C₂₃H₁₅BrClNO₃ 492.73 Extended aromatic system (benzofuran); increased molecular weight
5-Bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide Benzoxazole-Benzamide - 2-(4-Chlorophenyl)-benzoxazole
- 5-Bromo, 2-chloro on benzamide
C₂₀H₁₁BrCl₂N₂O₂ 462.12 Benzoxazole core; dual halogen substitution for enhanced bioactivity

Stereochemical and Structural Considerations

  • The THF ring in the target compound introduces a chiral center, which is absent in analogs with unsaturated furan () or planar benzoxazole (). This chirality could lead to enantiomer-specific biological activity, necessitating stereoselective synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
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4-bromo-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide

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